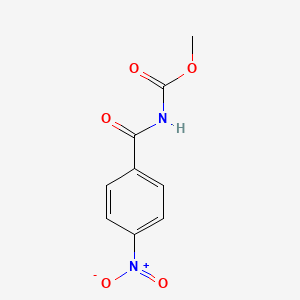

methyl N-(4-nitrobenzoyl)carbamate

Description

Properties

Molecular Formula |

C9H8N2O5 |

|---|---|

Molecular Weight |

224.17 g/mol |

IUPAC Name |

methyl N-(4-nitrobenzoyl)carbamate |

InChI |

InChI=1S/C9H8N2O5/c1-16-9(13)10-8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12,13) |

InChI Key |

QVMUCBOHBMFYSV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 4-Nitrobenzoyl Chloride with Methyl Carbamate

One common approach involves the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid derivatives, followed by reaction with methyl carbamate or methylamine derivatives to form methyl N-(4-nitrobenzoyl)carbamate.

- Step 1: Preparation of 4-nitrobenzoyl chloride

This is typically achieved by chlorination of 4-nitrobenzoic acid or its methylated derivatives using reagents such as thionyl chloride or oxalyl chloride under controlled temperature conditions (often room temperature to reflux). - Step 2: Carbamate formation

The 4-nitrobenzoyl chloride is then reacted with methyl carbamate or methylamine in an organic solvent (e.g., acetonitrile) at room temperature to moderate temperatures to yield this compound. This reaction proceeds via nucleophilic acyl substitution.

An example of a related carbamate synthesis is the preparation of 4-nitrophenyl cyclopropylcarbamate by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature, demonstrating the mild conditions applicable to such carbamate formations.

Oxidation and Functionalization Routes to 4-Nitrobenzoyl Precursors

The preparation of the 4-nitrobenzoyl moiety itself is often a prerequisite step. For example, 3-methyl-4-nitrobenzoic acid, a related nitrobenzoyl acid, can be prepared by oxidation of 2,4-dimethyl nitrobenzene using oxidants like potassium permanganate or nitric acid under controlled temperature and pressure conditions.

| Parameter | Range/Value |

|---|---|

| Oxidant concentration | 30–65% (e.g., nitric acid) |

| Molar ratio (2,4-dimethyl nitrobenzene : oxidant) | 1 : 5.5–8.0 |

| Temperature | 100–135 °C |

| Pressure | 0.8–1.2 MPa |

| Reaction time | 4–10 hours |

This process yields 3-methyl-4-nitrobenzoic acid crude, which is then neutralized with sodium carbonate solution, extracted, decolorized, and acidified to obtain the pure acid precursor.

Carbamate Formation via Methyl Isocyanate Intermediate

An alternative route to this compound involves the generation of methyl isocyanate as an intermediate. This can be achieved by thermolysis of phenyl-N-methyl urethane formed from diphenyl carbonate and methylamine, followed by reaction of methyl isocyanate with substituted phenols or amines.

-

- Reaction of diphenyl carbonate with methylamine at 20–80 °C to form phenyl-N-methyl urethane.

- Thermolysis of phenyl-N-methyl urethane at 180–220 °C under reduced pressure to generate methyl isocyanate.

- Reaction of methyl isocyanate with 4-nitrophenol or related compounds to yield the desired carbamate.

This method offers high selectivity (>98% molar yield) and is amenable to continuous operation, enhancing scalability and product purity.

Eco-Friendly Catalytic Synthesis Using Modified Silica-Based Catalysts

Recent advances include the preparation of carbamates by reacting amines, organic halides, and carbon dioxide in the presence of solid modified mesoporous silica catalysts under mild conditions (80–100 °C, 1–4 bar CO₂ pressure).

- Key features:

- No use of additional solvents or co-catalysts.

- High conversion rates (74.5–100%) and selectivity (76–95%) for carbamates.

- Catalyst composition: Surface-modified mesoporous silica with molar composition $$x MO2 \cdot (1-x)SiO2 \cdot yB$$, where $$x$$ and $$y$$ vary within specific ranges.

- Suitable for various amines and alkyl halides, potentially adaptable to aromatic amines like 4-nitroaniline derivatives.

While this method has been demonstrated for other carbamates, its principles could be adapted for this compound synthesis, offering greener alternatives to traditional methods.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloride + Methyl Carbamate | 4-nitrobenzoyl chloride, methyl carbamate | Room temp, organic solvent | High purity, moderate to high yield | Mild conditions, straightforward | Requires preparation of acid chloride |

| Oxidation of 2,4-dimethyl nitrobenzene | 2,4-dimethyl nitrobenzene, nitric acid | 100–135 °C, 0.8–1.2 MPa, 4–10 h | High yield of acid precursor | Scalable, well-studied | Multi-step, requires purification |

| Methyl Isocyanate Intermediate | Diphenyl carbonate, methylamine | 20–220 °C, multi-step continuous process | >98% molar yield | High selectivity, continuous process | Requires handling methyl isocyanate (toxic) |

| Catalytic CO₂ Fixation | Amine, alkyl halide, CO₂, silica catalyst | 80–100 °C, 1–4 bar CO₂, 2–10 h | 74.5–100% conversion, 76–95% selectivity | Eco-friendly, solvent-free | Catalyst preparation complexity |

Research Discoveries and Notes

The oxidation of methyl-substituted nitrobenzenes to nitrobenzoic acids can be optimized by adjusting oxidant concentration and reaction parameters to maximize yield and purity of the acid precursor, which is crucial for subsequent carbamate formation.

The continuous three-step process involving diphenyl carbonate and methylamine improves the safety profile by minimizing free methyl isocyanate and enhances production efficiency and selectivity for N-methyl carbamates.

The use of solid modified mesoporous silica catalysts represents a significant advancement in carbamate synthesis, eliminating the need for solvents and co-catalysts, thus reducing environmental impact and simplifying purification.

Reaction conditions such as temperature, pressure, and molar ratios are critical for optimizing yields and selectivity, with continuous flow reactors offering advantages in scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-nitrobenzoyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon are frequently used.

Substitution: Nucleophiles like amines and alcohols are used in the presence of bases like triethylamine.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Methyl N-(4-nitrobenzoyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Studied for its potential antifungal and antibacterial properties.

Medicine: Investigated for its potential use in drug design and development, particularly as a structural motif in therapeutic agents.

Industry: Utilized in the production of pesticides and fungicides due to its carbamate structure

Mechanism of Action

The mechanism of action of methyl N-(4-nitrobenzoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is known to inhibit certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-(4-nitrobenzoyl)carbamate with key analogs, focusing on structural, electronic, and functional differences.

Methyl N-(4-Nitrophenyl)carbamate

- Structure : Lacks the benzoyl carbonyl group; nitro is directly attached to the phenyl ring .

- Electronic Effects : The absence of the carbonyl reduces electron-withdrawing effects compared to the nitrobenzoyl derivative.

- Crystallography : Exhibits N–H⋯N hydrogen bonding and a mean C–C bond length of 0.004 Å (R factor = 0.074) .

- Reactivity : Likely less electrophilic at the carbamate carbon due to weaker electron withdrawal.

Methyl N-Methyl-N-(4-Nitrophenyl)carbamate

- Structure: N-Methylation eliminates the N–H hydrogen-bonding donor .

- Physicochemical Impact : Increased lipophilicity and steric hindrance may reduce solubility in polar solvents.

Benzyl N-(4-Pyridyl)carbamate

- Structure : Replaces nitrobenzoyl with a pyridyl group, introducing a basic nitrogen .

- Interactions : Forms N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å) in crystal packing .

- Solubility : Pyridyl group enhances water solubility relative to nitroaromatic analogs.

Antiparasitic Carbamates (Flubendazole, Fenbendazole)

- Structure : Incorporate benzimidazole rings instead of nitroaromatic groups .

- Bioactivity : Exhibit antiparasitic activity via microtubule disruption; the nitrobenzoyl derivative’s bioactivity remains uncharacterized but may differ due to distinct electronic profiles .

4-Nitrophenyl N-Methoxycarbamate

- Safety Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) .

- Structural Difference : Methoxy group (–OCH₃) instead of methyl ester (–COOCH₃) may alter metabolic stability.

Data Tables

Table 1: Structural and Physical Properties of Selected Carbamates

Table 2: Electronic Effects of Substituents

| Compound | Electron-Withdrawing Groups | Impact on Reactivity/Solubility |

|---|---|---|

| This compound | –NO₂, –C(=O)– | High electrophilicity; polar, low solubility |

| Methyl N-(4-nitrophenyl)carbamate | –NO₂ | Moderate electrophilicity; less polar |

| Benzyl N-(4-pyridyl)carbamate | Pyridyl N | Basic site; enhances aqueous solubility |

Key Research Findings

- Crystallographic Trends : Nitroaromatic carbamates exhibit planar geometries and intermolecular hydrogen bonds, critical for crystal packing .

- Biological Activity : Structural variations (e.g., benzimidazole vs. nitrobenzoyl) significantly alter mechanisms of action, as seen in antiparasitic drugs .

- Safety Considerations : Nitrophenyl carbamates may share acute toxicity risks, warranting careful handling .

Q & A

Basic: What are the optimal synthetic routes for methyl N-(4-nitrobenzoyl)carbamate, and how are impurities minimized?

The synthesis typically involves reacting 4-nitrobenzoic acid derivatives with methyl carbamate under controlled conditions. Key steps include:

- Coupling reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization removes by-products such as unreacted nitrobenzoyl derivatives or hydrolyzed carbamates .

Crystallization in ethanol/water mixtures is preferred for high-purity yields (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves the planar conformation of the nitrobenzoyl group and dihedral angles between the carbamate and aromatic ring (e.g., 7.8° deviation from coplanarity) .

- NMR : Distinct signals for the methyl carbamate group (δ ~3.7 ppm for CH3) and nitro group protons (δ ~8.3–8.5 ppm for aromatic H) .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced: How does the carbamate group influence reactivity in nucleophilic substitution reactions?

The carbamate’s ester moiety acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols). Methodological considerations:

- Reagent optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base enhances reaction rates in polar solvents .

- Steric effects : Bulky substituents on the nitrobenzoyl ring reduce substitution efficiency by ~30% compared to unsubstituted analogs .

Comparative studies with ethyl or isopropyl carbamates show methyl derivatives react faster due to lower steric hindrance .

Advanced: What experimental designs are recommended for studying enzyme inhibition by this compound?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to track enzyme activity inhibition .

- Docking simulations : Predict binding interactions with serine hydrolases (e.g., acetylcholinesterase) by modeling hydrogen bonds between the carbamate’s carbonyl and catalytic triads .

- Control experiments : Compare inhibition potency with non-nitrated analogs to isolate the nitro group’s redox contributions .

Advanced: How should researchers mitigate toxicity risks during handling?

- Exposure limits : Follow GHS Category 4 guidelines (oral LD₅₀ > 300 mg/kg; dermal LD₅₀ > 1000 mg/kg) .

- PPE : Use nitrile gloves, fume hoods, and respirators for aerosol-prone steps (e.g., milling).

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent nitro group release .

Advanced: How does this compound compare to structural analogs in biological activity?

| Compound | Key Structural Feature | Bioactivity (IC₅₀) |

|---|---|---|

| This compound | Nitro group at para position | 12 µM (AChE inhibition) |

| Methyl N-(4-chlorophenyl)carbamate | Chlorine substitution | 45 µM (Lower potency) |

| Ethyl N-(4-nitrophenyl)carbamate | Ethyl ester group | 18 µM (Slower hydrolysis) |

| The nitro group enhances electrophilicity, improving covalent binding to enzymes . |

Advanced: What methodologies assess environmental persistence and degradation pathways?

- Hydrolysis studies : Monitor degradation at pH 7.4 and 9.0; half-life increases from 2 hours (basic) to 48 hours (neutral) .

- Photolysis : UV irradiation (254 nm) cleaves the carbamate bond, yielding 4-nitrobenzoic acid and methylamine .

- Microbial assays : Use soil slurries to quantify biodegradation rates under aerobic/anaerobic conditions .

Advanced: How can contradictory data on redox reactivity be resolved?

Conflicting reports on nitro group reduction (e.g., aminobenzoyl vs. hydroxylamine intermediates) arise from:

- Reducing agent strength : NaBH₄ yields 4-aminobenzoyl derivatives, while Zn/HCl produces mixed products .

- pH dependence : Acidic conditions favor nitro reduction; neutral/alkaline conditions stabilize intermediates.

Standardize protocols using controlled-potential electrolysis to isolate reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.